Regiochemical Specificity: 5-Amino-2-Carboxylate Enables X-Ray Guided Functionalization
Ethyl 5-aminothiophene-2-carboxylate possesses a unique 5-amino-2-carboxylate substitution pattern that is chemically and functionally distinct from its isomers. A key differentiating feature is that its regioselective synthesis and reactivity can be precisely guided using X-ray crystallography to identify the most reactive positions for nucleophilic attack, a level of structural control not applicable to its 3- or 4-amino regioisomers . In contrast, 2-aminothiophene-3-carboxylates (ATPCs) and 3-aminothiophene-2-carboxylates have different electronic profiles and are typically functionalized at different positions, leading to divergent biological outcomes [1].
| Evidence Dimension | Regiochemistry and Reactivity Guidance |
|---|---|
| Target Compound Data | 5-amino-2-carboxylate regioisomer; regioselective synthesis can be guided by X-ray crystallography |
| Comparator Or Baseline | Other aminothiophene carboxylate regioisomers (e.g., 2-amino-3-carboxylate, 3-amino-2-carboxylate) [1] |
| Quantified Difference | Qualitative difference; regioisomers have distinct electronic structures and reactivity profiles, leading to different functionalization sites and downstream products. |
| Conditions | Structural and synthetic chemistry context |
Why This Matters
This ensures predictable and specific derivatization, making it a superior scaffold for rational drug design where precise molecular topology is critical.
- [1] Zhang, L., et al. (2022). Synthesis and evaluation of RNase L-binding 2-aminothiophenes as anticancer agents. Bioorganic & Medicinal Chemistry, 58, 116668. View Source
